molecular formula C16H12N2 B2556477 1,3-Di(pyridin-4-yl)benzene CAS No. 170165-79-4

1,3-Di(pyridin-4-yl)benzene

Cat. No. B2556477
CAS RN: 170165-79-4
M. Wt: 232.286
InChI Key: SYGVWHHZHJNDJN-UHFFFAOYSA-N
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Description

1,3-Di(pyridin-4-yl)benzene is an organic compound with the chemical formula C16H12N2. It is also known by its CAS number, 170165-79-4 .


Molecular Structure Analysis

The molecular structure of 1,3-Di(pyridin-4-yl)benzene consists of a benzene ring with a pyridin-4-yl group attached at the 1 and 3 positions . The compound has a molecular weight of 232.28 g/mol . The InChI (IUPAC International Chemical Identifier) of the compound is InChI=1S/C16H12N2/c1-2-15(13-4-8-17-9-5-13)12-16(3-1)14-6-10-18-11-7-14/h1-12H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Di(pyridin-4-yl)benzene include a molecular weight of 232.28 g/mol, a computed XLogP3 of 3.1, and a topological polar surface area of 25.8 Ų . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds . The compound has a complexity of 218 as computed by Cactvs 3.4.8.18 .

Scientific Research Applications

Ligand in Coordination Chemistry

1,3-Di(pyridin-4-yl)benzene serves as a versatile ligand in coordination chemistry. Its rigid, planar structure allows it to form stable complexes with metal ions. Researchers use it to synthesize various coordination compounds, including metal-organic frameworks (MOFs) and coordination polymers. These materials find applications in gas storage, catalysis, and separation processes .

Organic Light-Emitting Diodes (OLEDs)

As a sandwich molecule, 1,3-Di(pyridin-4-yl)benzene can be used in the fabrication of organic light-emitting diodes (OLEDs). It acts as a spacer between electron-transporting and hole-transporting layers. The compound’s π-conjugated system contributes to efficient charge transport and enhances device performance in OLEDs .

Metal-Organic Frameworks (MOFs)

While 1,3-Di(pyridin-4-yl)benzene itself is not a MOF, it serves as a linker in MOF synthesis. Researchers combine it with metal ions or clusters to create porous materials with tunable properties. These MOFs find applications in gas storage, separation, and catalysis .

Safety and Hazards

The safety and hazards associated with 1,3-Di(pyridin-4-yl)benzene are not explicitly mentioned in the search results. For detailed safety and hazard information, it would be best to refer to material safety data sheets (MSDS) or other safety databases .

properties

IUPAC Name

4-(3-pyridin-4-ylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c1-2-15(13-4-8-17-9-5-13)12-16(3-1)14-6-10-18-11-7-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGVWHHZHJNDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Di(pyridin-4-yl)benzene

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